

AT7519: A Technical Guide on the Multi-Cyclin-Dependent Kinase Inhibitor

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines.[2][4] As an ATP-competitive inhibitor, AT7519 targets several key regulators of the cell cycle and transcription, making it a compound of substantial interest for oncological research and therapeutic development.[2][5] This document provides a comprehensive technical overview of AT7519, detailing its molecular structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

AT7519 is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of AT7519



Property	Value	Source
IUPAC Name	N-(4-Piperidinyl)-4-(2,6- dichlorobenzoylamino)-1H- pyrazole-3-carboxamide	[6]
Synonyms	AT-7519, AT7519M	[6][9][10]
CAS Number	844442-38-2 (Free Base)	[9][10]
902135-91-5 (HCI Salt)	[6][11]	
Chemical Formula	C16H17Cl2N5O2	[9][10][12]
Molecular Weight	382.24 g/mol	[5][9][10]
Appearance	Crystalline solid	[11]
Solubility	DMSO: 25-30 mg/mL	[5][11]
DMF: 30 mg/mL	[11]	
Ethanol: 5 mg/mL	[11]	_
Water / PBS (pH 7.2): Insoluble / 0.5 mg/mL	[5][11]	
pKa (Predicted)	Strongest Acidic: 10.8	[12]
Strongest Basic: 9.99	[12]	

Pharmacology and Mechanism of Action

AT7519 functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream anti-cancer effects.

Kinase Inhibitory Profile

AT7519 exhibits potent inhibitory activity against CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] It is also active against Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]



Table 2: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nM)	Source
CDK9/cyclin T1	<10	[2][13]
CDK5/p25 (or p35)	13	[5][13]
CDK2/cyclin A	47	[2][13]
CDK4/cyclin D1	100	[2][13]
CDK2/cyclin E	100	[4]
CDK6/cyclin D3	170	[2][13]
CDK1/cyclin B	210	[2][13]
GSK3β	89	[2][5]
CDK3	Lower Potency	[5]
CDK7	Lower Potency (2400 nM)	[5][13]

Cellular Mechanisms and Signaling Pathways

The anti-neoplastic activity of **AT7519** is driven by three primary mechanisms: cell cycle arrest, inhibition of transcription, and activation of pro-apoptotic signaling.

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This blockade leads to cell cycle arrest in both the G0/G1 and G2/M phases, preventing cellular proliferation.[1][2]
- Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine 2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to apoptosis.[1][7]

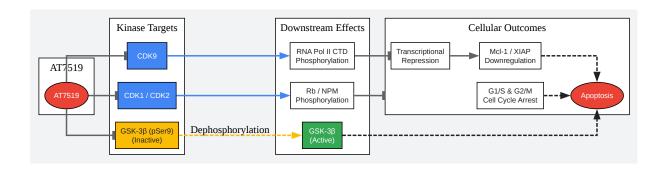


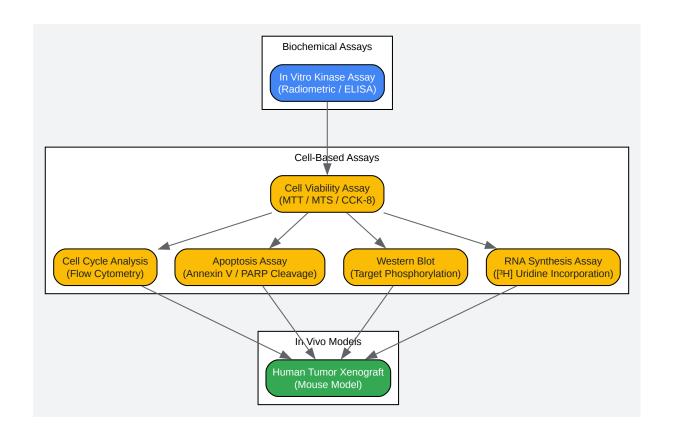




• GSK-3β Activation: **AT7519** induces the dephosphorylation of GSK-3β at its inhibitory Serine 9 site, which results in its activation.[1][5] This activation of GSK-3β contributes to the proapoptotic effects of **AT7519** through a mechanism independent of transcriptional inhibition.[1] [5][11]







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